Safingol hydrochloride
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Overview
Description
Safingol hydrochloride, also known as L-threo-dihydrosphingosine hydrochloride, is a lyso-sphingolipid protein kinase inhibitor. It has shown promising potential in the field of medicine, particularly as an anticancer agent. This compound is a colorless solid with the molecular formula C18H39NO2·HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two general synthetic routes for safingol hydrochloride:
Diastereoselective or Enantioselective Methods: These methods lead directly to the desired product.
Non-Stereoselective Methods: These methods result in racemic mixtures, which are subsequently subjected to resolution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the large-scale preparation involves careful selection of solvents for recrystallization of mixtures of diastereoisomers .
Chemical Reactions Analysis
Types of Reactions
Safingol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Safingol can be oxidized to form reactive oxygen species (ROS).
Reduction: Catalytic hydrogenation is used in its synthesis.
Substitution: Safingol can inhibit protein kinase C by competing with phorbol dibutyrate at regulatory domains.
Common Reagents and Conditions
Oxidation: Reactive oxygen species (ROS) are generated during safingol’s inhibitory effects.
Reduction: Catalytic hydrogenation is used in the synthesis of safingol from nitroaldol intermediates.
Major Products Formed
Oxidation: Formation of ROS.
Reduction: Formation of L-threo-dihydrosphingosine from nitroaldol intermediates.
Scientific Research Applications
Safingol hydrochloride has several scientific research applications:
Chemistry: Used as a specific inhibitor of protein kinase C and phosphoinositide 3-kinase (PI3k).
Biology: Induces autophagy and cell death in solid tumor cells.
Medicine: Demonstrates anticancer potential by modulating multi-drug resistance and inducing necrosis.
Industry: Utilized in research for developing new cancer therapies.
Mechanism of Action
Safingol hydrochloride exerts its effects by inhibiting protein kinase C and phosphoinositide 3-kinase (PI3k). It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of enzymes such as PKCβ-I, PKCδ, and PKCε . Additionally, safingol inhibits glucose uptake, resulting in oxidative stress and the generation of ROS, which synergize to induce autophagy .
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A naturally occurring sphingolipid that also inhibits protein kinase C.
Ceramide: Another sphingolipid involved in cell signaling and apoptosis.
Sphingosine 1-phosphate (S1P): A sphingolipid metabolite that promotes cell growth and proliferation.
Uniqueness
Safingol hydrochloride is unique in its ability to induce autophagy and cell death in cancer cells by inhibiting both protein kinase C and PI3k pathways . Unlike sphingosine and ceramide, safingol has shown potential in clinical trials for its anticancer properties .
Properties
CAS No. |
139755-79-6 |
---|---|
Molecular Formula |
C18H40ClNO2 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |
InChI Key |
BEHHCQFBLOARIX-APTPAJQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
139755-79-6 | |
Synonyms |
2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |
Origin of Product |
United States |
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